(4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
Description
Properties
IUPAC Name |
[4-(naphthalene-1-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-22(18-8-3-6-16-5-1-2-7-17(16)18)24-10-12-25(13-11-24)23(27)20-15-19(20)21-9-4-14-28-21/h1-9,14,19-20H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULMGXWNAOLRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with microbial cells and DNA gyrase, a type II topoisomerase found in bacteria and plants.
Mode of Action
The compound is taken up by microbial cells, resulting in cell disruption. One of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of DNA gyrase. DNA gyrase is responsible for introducing negative supercoils into DNA, which is crucial for replication and transcription processes.
Biological Activity
The compound (4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a synthetic derivative that has garnered interest in the realm of pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its interactions at the molecular level, its therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a naphthoyl group and a cyclopropyl moiety with a thiophene substituent. This unique structure may influence its biological properties, particularly its receptor binding affinity and activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant interactions with various receptors, particularly in the central nervous system (CNS). The following sections detail specific biological activities associated with this compound.
1. Cannabinoid Receptor Interactions
Preliminary studies suggest that compounds in the piperazine class can act as inverse agonists at cannabinoid receptors, particularly CB1. Inverse agonists are known to stabilize the inactive form of receptors, leading to reduced signaling activity. For example, LDK1229, a related benzhydryl piperazine analog, demonstrated selective binding to CB1 with a Ki value of 220 nM, indicating potential for anorectic effects without the psychiatric side effects commonly associated with earlier CB1 antagonists like rimonabant .
3. Neuroprotective Effects
Compounds similar to this compound have been investigated for neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Mechanism of Action | Target Receptor | Ki Value (nM) | Observed Effects |
|---|---|---|---|---|
| LDK1229 | Inverse agonist | CB1 | 220 | Anorectic effects without psychiatric side effects |
| (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone | Inverse agonist | CB1 | 200 | Reduction in G protein coupling activity |
| (4-(Naphthoyl)piperazin-1-yl)(thiophene derivative) | Potential antidepressant | 5-HT receptors | TBD | Antidepressant-like effects in animal models |
Case Studies
Case Study 1: Anorectic Effects
In a controlled study involving LDK1229, subjects exhibited significant weight loss attributed to appetite suppression mediated by CB1 receptor antagonism. This study highlighted the potential therapeutic application of piperazine derivatives in obesity management .
Case Study 2: Neuroprotection
A separate study assessed the neuroprotective effects of related piperazine compounds in models of neurodegeneration. Results indicated a decrease in neuronal cell death and improved cognitive function post-treatment, suggesting potential applications for neurodegenerative diseases .
Scientific Research Applications
The compound (4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by relevant data and case studies.
Key Steps in Synthesis:
- Formation of Naphthoyl Piperazine : Reacting naphthoyl chloride with piperazine.
- Cyclopropyl Thiophene Introduction : Utilizing coupling reactions to attach the thiophen-2-yl cyclopropyl group.
- Purification : Employing crystallization or chromatography to isolate the final product.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including those with naphthoyl and thiophene substitutions, exhibit significant antimicrobial activity. A study highlighted the synthesis of various piperazine derivatives and their evaluation against bacterial strains, showing promising results for certain compounds in inhibiting microbial growth . The presence of the thiophene ring is believed to enhance biological activity due to its electron-withdrawing properties.
Antidepressant Effects
The piperazine moiety has been linked to antidepressant activities due to its interaction with serotonin receptors. Compounds similar to This compound have been studied for their potential as serotonin reuptake inhibitors (SRIs), which could lead to new treatments for depression .
Case Studies
- Antimicrobial Evaluation : A series of novel piperazine derivatives were synthesized and tested for their antimicrobial efficacy. Compounds that closely resemble the target compound demonstrated good activity against both gram-positive and gram-negative bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties .
- Psychopharmacological Studies : Research on similar naphthoyl-piperazine compounds has shown potential as anxiolytics and antidepressants, indicating that the structural features of this compound could be beneficial in developing new psychiatric medications .
Applications in Drug Development
The unique structure of This compound positions it as a candidate for further development in drug formulations aimed at treating infections and mood disorders. Its dual action as an antimicrobial agent and a potential psychotropic drug makes it a versatile compound for pharmaceutical research.
Potential Therapeutic Areas:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Antidepressants : Development of new SRIs.
- Anxiolytics : Exploring effects on anxiety disorders.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its chemical behavior?
The compound integrates a 1-naphthoyl group, a piperazine ring, a thiophene-substituted cyclopropane, and a methanone linker. These features contribute to its stereoelectronic properties:
- The naphthoyl group enhances π-π stacking interactions, critical for binding to aromatic residues in biological targets .
- The piperazine ring offers flexibility for conformational adjustments and serves as a protonatable site, influencing solubility and bioavailability .
- The thiophene-cyclopropane moiety introduces steric constraints and modulates electron density, affecting reactivity in substitution or cycloaddition reactions .
Methodological Insight: Use computational tools (e.g., DFT calculations) to evaluate charge distribution and steric maps, correlating with experimental reactivity data .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Optimization strategies include:
- Reagent Selection : Replace traditional reducing agents (e.g., NaBH4) with catalytic hydrogenation to minimize side reactions in ketone reductions .
- Solvent Systems : Use polar aprotic solvents (e.g., DMF) for piperazine acylation to enhance nucleophilicity while maintaining thermal stability .
- Stepwise Monitoring : Employ TLC and in situ IR spectroscopy to track intermediate formation, particularly during cyclopropane ring closure .
Data Note: Yields >70% were achieved using Pd/C-mediated hydrogenation for naphthoyl group reduction .
Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
- NMR : 1H/13C NMR identifies proton environments in the cyclopropane and thiophene rings. For example, cyclopropane protons exhibit distinct coupling constants (J = 5–8 Hz) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns revealing cleavage at the piperazine-methanone bond .
- Contradiction Resolution : Discrepancies in aromatic proton signals may arise from rotameric equilibria; variable-temperature NMR can resolve this .
Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Temperature Sensitivity : Degrades at >25°C via cyclopropane ring opening; store at 4°C under inert gas .
- Light Exposure : Thiophene oxidation occurs under UV light; use amber vials and antioxidant additives (e.g., BHT) .
- Solubility : Limited aqueous solubility (logP ≈ 3.2) necessitates DMSO stock solutions, but freeze-thaw cycles induce precipitation. Pre-warm to 37°C before use .
Advanced: How can computational modeling predict biological activity, and what are the limitations?
- Docking Studies : Use the InChI string (e.g., from PubChem) to model interactions with GPCRs or kinases. The naphthoyl group shows affinity for hydrophobic binding pockets .
- MD Simulations : Assess piperazine ring flexibility in aqueous environments to predict membrane permeability .
- Limitations : False positives may arise due to cyclopropane’s strained geometry, which is poorly approximated in force fields .
Advanced: How should researchers address contradictions in reported biological activity data?
- Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Purity Verification : HPLC-MS purity >95% is critical; impurities like unreacted naphthoyl precursors can exhibit off-target effects .
- Species Specificity : Test activity in human vs. rodent cell lines, as piperazine metabolism varies significantly .
Advanced: What strategies enhance structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the thiophene ring to enhance metabolic stability .
- Piperazine Substitution : Replace piperazine with diazepane to reduce CYP450 inhibition while retaining target affinity .
- Cyclopropane Isosteres : Test bicyclo[1.1.1]pentane as a strain-free alternative to modulate pharmacokinetics .
Advanced: What challenges arise in crystallographic analysis, and how can they be mitigated?
- Crystal Growth : Low solubility complicates crystallization. Use vapor diffusion with 2:1 pentane/ether for slow nucleation .
- Disorder in Piperazine : Partial occupancy of piperazine conformers requires high-resolution (<1.0 Å) data and refinement with SHELXL .
- Thermal Motion : Anisotropic displacement parameters (ADPs) for the cyclopropane ring must be constrained during refinement .
Advanced: How can researchers ensure reproducibility in multi-step syntheses?
- Critical Parameter Logging : Document reaction pH (optimal: 8–9 for acylation), stirring rate (>500 rpm for cyclopropanation), and drying times for intermediates .
- Batch Analysis : Use DOE (Design of Experiments) to identify yield-sensitive steps (e.g., cyclopropane formation is highly temperature-dependent) .
- Cross-Lab Validation : Share intermediates for independent replication; discrepancies often traceable to solvent purity or catalyst lot variations .
Basic: What safety precautions are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
